5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
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Description
5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H12FN5O3 and its molecular weight is 365.324. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One scientific application of 1,3,4-oxadiazole derivatives is their role in corrosion inhibition. A study demonstrated the corrosion inhibition ability of three 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. These inhibitors showed protective layer formation on the steel surface, suggesting potential applications in protecting industrial materials against corrosion. This application emphasizes the chemical's potential in industrial maintenance and material science (P. Ammal, M. Prajila, A. Joseph, 2018).
Antimicrobial and Anticancer Activities
Another significant application area of 1,3,4-oxadiazole derivatives is in pharmaceutical research, particularly for their antimicrobial and anticancer properties. A study outlined the synthesis of various hybrid molecules containing oxadiazole and their subsequent evaluation for antimicrobial, antilipase, and antiurease activities. Some of these compounds demonstrated moderate to good antimicrobial activities against test microorganisms (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013). Additionally, oxadiazole derivatives have been studied for their anticancer effects, particularly targeting matrix metalloproteinases (MMPs) involved in tumor progression. Certain derivatives showed promising cytotoxic effects on cancer cell lines without causing toxicity to non-cancerous cells, pointing to their potential use in cancer therapy (A. Özdemir, Belgin Sever, M. Altıntop, H. Temel, Ö. Atlı, M. Baysal, Fatih Demirci, 2017).
Drug Design and Molecular Docking Studies
1,3,4-Oxadiazole derivatives have also been explored in drug design, with computational studies predicting their drug-likeness properties. These studies involve in silico ADME prediction, suggesting these compounds have excellent drug-like properties. This aspect of research highlights the chemical's role in the early stages of drug development, focusing on its pharmacological potential (K. Pandya, B. Dave, Rajeshri J Patel, P. Desai, 2019). Moreover, molecular docking studies have been utilized to understand the interaction between oxadiazole derivatives and biological targets, supporting their antibacterial and antitubercular activity. These studies offer insights into the mode of action of these compounds, providing a foundation for developing new therapeutic agents (Ramesh M. Shingare, Yogesh S. Patil, J. Sangshetti, R. Patil, D. Rajani, Balaji Madje, 2018).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c1-10-16(21-23-24(10)13-5-3-12(19)4-6-13)17-20-18(27-22-17)11-2-7-14-15(8-11)26-9-25-14/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUAIRZAWMDKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole |
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